Batatifolin

Description

Structure

3D Structure

Properties

CAS No. |

23494-48-6 |

|---|---|

Molecular Formula |

C16H12O7 |

Molecular Weight |

316.26 g/mol |

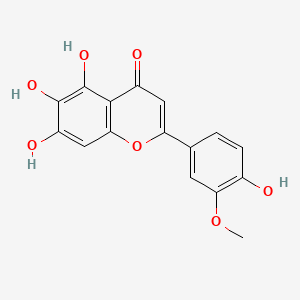

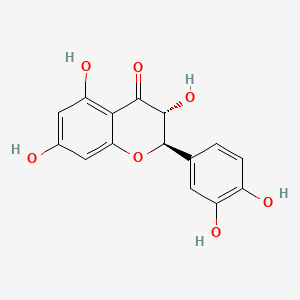

IUPAC Name |

5,6,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one |

InChI |

InChI=1S/C16H12O7/c1-22-12-4-7(2-3-8(12)17)11-5-9(18)14-13(23-11)6-10(19)15(20)16(14)21/h2-6,17,19-21H,1H3 |

InChI Key |

OZVBXGBZPZBKJO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Technical Guide: The Biological Activities of Batatifolin

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of the Biological Activities of Batatifolin

Executive Summary

This technical guide addresses the current state of scientific knowledge regarding the biological activities of the flavonoid compound this compound. A comprehensive review of the existing scientific literature was conducted to collate and present detailed information on its quantitative biological data, associated experimental protocols, and its role in cellular signaling pathways.

Following an exhaustive search, it has been determined that there is a significant lack of specific data on the biological activities of isolated this compound in the public scientific domain. While the compound has been identified and isolated from plant sources, dedicated studies to elucidate its pharmacological properties are not available. This document outlines the known information about this compound and highlights the current research gap.

Introduction to this compound

This compound is a flavonoid, a class of polyphenolic secondary metabolites found in plants. Its chemical structure is defined as 5,6,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one, with the chemical formula C₁₆H₁₂O₇.[1] It is also known by the synonym Nodifloretin.[1]

This compound has been identified and isolated from various plant species, most notably from the flowers of Lippia nodiflora (also known as Phyla nodiflora).[2] This plant has been used in traditional medicine, and its extracts are reported to possess a range of pharmacological properties.[2][3][4]

Biological Activities of this compound: A Review of the Literature

Despite the isolation of this compound from plant sources, there is a conspicuous absence of research dedicated to its specific biological activities. The scientific literature does not contain studies that have investigated the effects of purified this compound in various biological assays. Therefore, no quantitative data, such as IC₅₀ or EC₅₀ values, for this compound's activity is available.

While extracts of Lippia nodiflora, a plant containing this compound, have been studied for their biological effects, it is crucial to note that these activities are attributed to the complex mixture of phytochemicals present in the extract and cannot be specifically ascribed to this compound alone.[2][5] These extracts have been reported to exhibit antioxidant, anti-inflammatory, antimicrobial, and other activities.[3][4][6] However, without studies on the isolated compound, the contribution of this compound to these effects remains unknown.

Experimental Protocols

A core requirement of this technical guide was to provide detailed methodologies for key experiments. Due to the lack of published studies on the biological activities of this compound, there are no specific experimental protocols to report.

Signaling Pathways and Mechanisms of Action

Similarly, the request to create diagrams for signaling pathways, experimental workflows, or logical relationships involving this compound cannot be fulfilled. The mechanism of action of this compound and its effects on any cellular signaling pathways have not been investigated or reported in the scientific literature.

Conclusion and Future Directions

For researchers, scientists, and drug development professionals, this compound represents an uninvestigated natural product. Future research should focus on:

-

Isolation and Purification: Developing efficient methods for isolating and purifying this compound in sufficient quantities for biological screening.

-

In Vitro Bioactivity Screening: Conducting a broad range of in vitro assays to determine its potential antioxidant, anti-inflammatory, anticancer, antimicrobial, and other biological activities.

-

Mechanism of Action Studies: Investigating the molecular mechanisms underlying any observed biological activities, including its effects on key signaling pathways.

-

In Vivo Studies: If promising in vitro activity is observed, proceeding to in vivo studies in animal models to evaluate its efficacy and safety.

Until such studies are conducted and published, a detailed technical guide on the biological activities of this compound cannot be comprehensively compiled. The information presented here reflects the full extent of the currently available scientific knowledge.

References

- 1. This compound | C16H12O7 | CID 5320181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. archivepp.com [archivepp.com]

- 3. ijprajournal.com [ijprajournal.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. A comprehensive assessment of phytochemicals from <i>Phyla nodiflora</i> (L.) Greene as a potential enzyme inhibitor, and their biological potential: An <i>in-silico</i>, <i>in-vivo</i>, and <i>in-vitro</i> approach - Arabian Journal of Chemistry [arabjchem.org]

- 6. Bioassay-Guided Isolation and Antioxidant Evaluation of Flavonoid Compound from Aerial Parts of Lippia nodiflora L - PMC [pmc.ncbi.nlm.nih.gov]

Batatifolin: A Technical Guide to its Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Batatifolin, a naturally occurring flavonoid, holds significant interest within the scientific community due to its potential therapeutic applications. As a member of the flavone subclass of flavonoids, its chemical structure and properties are foundational to understanding its biological activity and potential for drug development. This technical guide provides a comprehensive overview of the known structural and chemical characteristics of this compound, alongside methodologies for its study.

Chemical Structure and Identification

This compound is chemically known as 5,6,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one. Its structure is characterized by a C6-C3-C6 carbon skeleton, typical of flavonoids, with specific hydroxylation and methoxylation patterns that define its unique properties.

Key Identifiers:

-

IUPAC Name: 5,6,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one[1]

-

Molecular Formula: C₁₆H₁₂O₇[1]

-

CAS Number: 23494-48-6[1]

-

Synonyms: Nodifloretin[1]

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 316.26 g/mol | PubChem[1] |

| Monoisotopic Mass | 316.05830272 Da | PubChem[1] |

| Topological Polar Surface Area | 127 Ų | PubChem |

| Hydrogen Bond Donor Count | 4 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 7 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem |

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound. Although specific spectra for this compound are not widely published, the following sections outline the expected spectral characteristics based on its flavonoid structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise structure of this compound. The chemical shifts of the protons and carbons are influenced by the surrounding functional groups. For flavonoids, the aromatic protons typically appear in the region of 6-8 ppm in the ¹H NMR spectrum, while the carbon signals are spread over a wider range in the ¹³C NMR spectrum.

-

¹H NMR: Expected signals would correspond to the protons on the A and B rings, as well as the methoxy group.

-

¹³C NMR: Resonances for the carbonyl carbon (C4), the carbon-bearing hydroxyl and methoxy groups, and the other aromatic carbons would be characteristic.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of flavonoids is characterized by two major absorption bands, referred to as Band I and Band II.

-

Band I (300-400 nm): Arises from the B-ring cinnamoyl system.

-

Band II (240-280 nm): Originates from the A-ring benzoyl system.

The exact absorption maxima (λmax) for this compound would be influenced by the hydroxylation and methoxylation pattern. The use of shift reagents can provide further structural information.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups.

-

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups.

-

C=O stretching: A strong absorption band around 1650 cm⁻¹ corresponding to the carbonyl group of the γ-pyrone ring.

-

C=C stretching: Bands in the 1600-1450 cm⁻¹ region due to the aromatic rings.

-

C-O stretching: Absorptions in the 1300-1000 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. In electrospray ionization (ESI-MS), the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ would be observed. Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns for flavonoids, including retro-Diels-Alder (RDA) fragmentation of the C-ring, which can help in identifying the substitution patterns on the A and B rings.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are not explicitly available. However, general methodologies for the study of flavonoids can be adapted.

Isolation and Purification

A general workflow for the isolation of flavonoids from a plant source is depicted below.

Spectroscopic Analysis

For spectroscopic characterization, the following general procedures can be followed:

-

NMR: Samples are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer.

-

UV-Vis: The sample is dissolved in a spectroscopic grade solvent (e.g., methanol, ethanol). The spectrum is recorded using a UV-Vis spectrophotometer. Shift reagents like sodium methoxide, aluminum chloride, and sodium acetate can be used to gain further structural insights.

-

IR: The spectrum can be recorded using the KBr pellet method or as a thin film on a suitable substrate using an FTIR spectrometer.

-

MS: High-resolution mass spectrometry (HRMS) is performed using techniques like ESI-QTOF or ESI-Orbitrap to obtain accurate mass and fragmentation data.

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity and signaling pathways of this compound are limited, flavonoids as a class are known to possess a wide range of pharmacological effects, including antioxidant, anti-inflammatory, and anticancer activities. Based on the activities of structurally similar flavonoids like luteolin and taxifolin, it is plausible that this compound could modulate key signaling pathways involved in inflammation and cell proliferation. A potential signaling pathway that could be influenced by this compound, based on its structural similarity to other anti-inflammatory flavonoids, is the NF-κB signaling pathway.

Conclusion

This compound is a flavonoid with a well-defined chemical structure. While specific experimental data on its physicochemical and biological properties are still emerging, its structural similarity to other well-studied flavonoids provides a strong basis for predicting its characteristics and potential activities. This guide serves as a foundational resource for researchers interested in further exploring the chemical and pharmacological profile of this compound, with the aim of unlocking its therapeutic potential. Further experimental investigation is warranted to fully elucidate its properties and mechanisms of action.

References

Unveiling Batatifolin: A Technical Guide to Its Natural Sources, Isolation, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Batatifolin, a naturally occurring flavonoid with the chemical name 5,6,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one, has garnered interest within the scientific community for its potential pharmacological activities. As a member of the flavonoid class, it is presumed to share the antioxidant and anti-inflammatory properties characteristic of these polyphenolic compounds. This in-depth technical guide serves as a comprehensive resource on the known natural sources of this compound, methodologies for its extraction and isolation, and its putative biosynthetic pathway. The information presented herein is intended to support further research and development efforts focused on this promising phytochemical.

Natural Sources of this compound

Current scientific literature indicates that this compound is present in at least two plant species: Neurolaena lobata and Mentha suaveolens. While these plants are identified as sources, a comprehensive quantitative analysis of this compound content across different plant parts and geographical locations is not yet readily available.

| Plant Species | Family | Common Name(s) | Known Plant Part Containing this compound |

| Neurolaena lobata | Asteraceae | Jackass Bitters, Capitana, Tres Puntas | Leaves[1] |

| Mentha suaveolens | Lamiaceae | Apple Mint, Pineapple Mint | Not specified, but flavonoids are generally abundant in leaves. |

Note: The concentration of this compound in these sources is likely to be influenced by various factors, including genetic makeup, growing conditions, and harvest time. Further quantitative studies are required to ascertain the precise yields of this compound from these plants.

Experimental Protocols: Extraction and Isolation of this compound

While specific protocols for the isolation of this compound are not extensively detailed in the current literature, general methodologies for flavonoid extraction from Neurolaena lobata and Mentha suaveolens can be adapted. The following represents a composite protocol based on established techniques for flavonoid isolation from plant matrices.

I. General Extraction of Flavonoids from Plant Material

This initial step aims to produce a crude extract containing a mixture of phytochemicals, including this compound.

1. Sample Preparation:

- Air-dry the plant material (leaves of Neurolaena lobata or Mentha suaveolens) at room temperature or in a circulating air oven at a temperature not exceeding 40°C to prevent degradation of thermolabile compounds.

- Grind the dried plant material into a fine powder to increase the surface area for solvent extraction.

2. Maceration/Soxhlet Extraction:

- Maceration: Submerge the powdered plant material in a suitable solvent (e.g., methanol, ethanol, or a mixture with water) in a sealed container. Agitate the mixture periodically for a period of 24-72 hours at room temperature.

- Soxhlet Extraction: For a more exhaustive extraction, place the powdered plant material in a thimble within a Soxhlet apparatus and extract with a suitable solvent (e.g., methanol or ethanol) for several hours. This method allows for repeated washing of the material with fresh, hot solvent.

3. Filtration and Concentration:

- Filter the resulting extract to remove solid plant debris.

- Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

II. Fractionation of the Crude Extract

To enrich the extract with flavonoids, a liquid-liquid partitioning technique is employed.

1. Solvent Partitioning:

- Suspend the crude extract in a water/methanol mixture.

- Sequentially partition the aqueous suspension with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Flavonoids, being moderately polar, are typically concentrated in the ethyl acetate and n-butanol fractions.

III. Isolation and Purification of this compound

Chromatographic techniques are essential for the final isolation and purification of this compound from the enriched flavonoid fraction.

1. Column Chromatography:

- Pack a glass column with a suitable stationary phase, such as silica gel or Sephadex LH-20.

- Apply the concentrated ethyl acetate or n-butanol fraction to the top of the column.

- Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).

- Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).

2. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

- For final purification, subject the fractions containing this compound (as identified by TLC) to Prep-HPLC.

- Utilize a C18 column with a mobile phase consisting of a gradient of acidified water (e.g., with formic or acetic acid) and methanol or acetonitrile.

- Monitor the elution profile with a UV detector at a wavelength suitable for flavonoids (typically around 280 nm and 340 nm).

- Collect the peak corresponding to this compound.

4. Structure Elucidation:

- Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR).

Visualizations

Experimental Workflow for this compound Isolation

Caption: General workflow for the isolation of this compound from plant material.

Biosynthesis of this compound

The biosynthesis of this compound follows the general flavonoid pathway, which is a well-characterized metabolic route in plants[2][3][4][5]. This pathway originates from the shikimate and phenylpropanoid pathways.

Putative Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway leading to this compound.

The final steps leading to the specific hydroxylation and methoxylation pattern of this compound from a precursor like dihydroquercetin (taxifolin) are yet to be fully elucidated and likely involve specific hydroxylase and methyltransferase enzymes.

Conclusion

This technical guide provides a foundational understanding of the natural sources, isolation, and biosynthesis of this compound. While Neurolaena lobata and Mentha suaveolens are identified as key plant sources, further research is imperative to quantify this compound yields and optimize specific extraction and purification protocols. The outlined experimental methodologies and the proposed biosynthetic pathway offer a solid framework for researchers and drug development professionals to advance the scientific knowledge and potential therapeutic applications of this intriguing flavonoid. The provided visualizations aim to facilitate a clearer understanding of the complex processes involved in studying this natural compound.

References

- 1. Neurolaena lobata - Wikipedia [en.wikipedia.org]

- 2. Flavonoids: biosynthesis, biological functions, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Flavonoid biosynthesis - Wikipedia [en.wikipedia.org]

- 5. sci-hub.se [sci-hub.se]

In Silico Prediction of Flavonoid Bioactivity: A Technical Guide Using Kaempferol as a Case Study

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery and development of novel therapeutic agents from natural products is a cornerstone of pharmaceutical research. Flavonoids, a diverse group of plant secondary metabolites, have garnered significant attention for their wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1] As experimental screening of vast compound libraries can be time-consuming and resource-intensive, in silico methods have emerged as a powerful and efficient approach to predict the bioactivity of natural products, prioritize candidates for further testing, and elucidate their mechanisms of action.[2]

This technical guide provides a comprehensive overview of the core in silico techniques used to predict the bioactivity of flavonoids, using the well-characterized flavonol, Kaempferol , as a detailed case study. The methodologies and workflows presented herein are broadly applicable to the study of other flavonoids, including novel or less-characterized compounds like Batatifolin.

In Silico Experimental Workflow

The computational prediction of a natural product's bioactivity typically follows a structured workflow. This multi-step process, from initial screening to detailed simulation, allows researchers to build a comprehensive profile of a compound's potential therapeutic effects and liabilities.[3][4]

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

An early assessment of a compound's pharmacokinetic and toxicological properties is crucial in drug development.[5] ADMET prediction helps to identify potential liabilities, such as poor oral bioavailability or toxicity, that could lead to late-stage failure. Various web-based tools and software are available for this purpose.

Experimental Protocol: ADMET Prediction using SwissADME

-

Ligand Input: Obtain the 2D structure of the flavonoid of interest (e.g., Kaempferol) in a suitable format, such as SMILES (Simplified Molecular Input Line Entry System). The SMILES string for Kaempferol can be retrieved from databases like PubChem.

-

Server Submission: Access the SwissADME web server and paste the SMILES string into the query box.

-

Analysis: The server calculates a wide range of physicochemical properties, pharmacokinetic parameters, and drug-likeness indicators.

-

Data Interpretation: Analyze the output, paying close attention to parameters like Lipinski's Rule of Five, gastrointestinal (GI) absorption, and potential for cytochrome P450 (CYP) enzyme inhibition.[6]

Data Presentation: Predicted ADMET Properties of Kaempferol

| Property | Predicted Value | Interpretation |

| Physicochemical Properties | ||

| Molecular Weight | 286.24 g/mol | Compliant with Lipinski's Rule (<500) |

| LogP (Consensus) | 1.89 | Optimal lipophilicity for drug-likeness |

| H-bond Donors | 4 | Compliant with Lipinski's Rule (≤5) |

| H-bond Acceptors | 6 | Compliant with Lipinski's Rule (≤10) |

| Pharmacokinetics | ||

| GI Absorption | High | Good oral bioavailability predicted |

| Blood-Brain Barrier Permeant | No | Unlikely to cause central nervous system side effects |

| P-gp Substrate | No | Low potential for multidrug resistance interaction |

| CYP1A2 Inhibitor | Yes | Potential for drug-drug interactions |

| CYP2C19 Inhibitor | Yes | Potential for drug-drug interactions |

| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions |

| CYP2D6 Inhibitor | No | Low potential for interaction with this major drug-metabolizing enzyme |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions |

| Drug-Likeness | ||

| Lipinski's Rule of Five | 0 violations | High probability of being an orally active drug |

| Bioavailability Score | 0.55 | Good predicted oral bioavailability |

Note: Data compiled and interpreted from various in silico studies.[6][7]

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (ligand) when bound to a second (receptor, typically a protein).[8] This method is instrumental in identifying potential biological targets and elucidating the molecular interactions that govern bioactivity.

Experimental Protocol: Molecular Docking using AutoDock Vina

-

Receptor Preparation:

-

Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For example, the structure of Cyclooxygenase-2 (COX-2) (PDB ID: 5IKR) or AKT1 (PDB ID: 3CQU).[9]

-

Using molecular visualization software like UCSF Chimera or Discovery Studio, prepare the protein by removing water molecules, co-crystallized ligands, and any non-essential components.[10][11]

-

Add polar hydrogens and assign atomic charges to the protein structure.

-

-

Ligand Preparation:

-

Obtain the 3D structure of Kaempferol from a database like PubChem.

-

Optimize the ligand's geometry and assign charges using software like Avogadro or Chimera.

-

-

Docking Simulation:

-

Define the binding site (or "grid box") on the receptor. This is typically centered around the active site identified from the co-crystallized ligand or from literature.

-

Run the docking simulation using AutoDock Vina, which will systematically search for the best binding poses of the ligand within the defined grid box.[12]

-

The program will output several possible binding poses, each with a corresponding binding affinity score (in kcal/mol).

-

-

Analysis of Results:

-

The pose with the lowest binding energy is generally considered the most favorable.

-

Visualize the top-scoring pose to analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.

-

Data Presentation: Molecular Docking of Kaempferol against Key Targets

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues | Predicted Bioactivity |

| Anti-inflammatory | ||||

| Cyclooxygenase-2 (COX-2) | 5IKR | -9.1 to -7.0 | TYR385, SER530, ARG120 | Anti-inflammatory[8][13] |

| Anticancer | ||||

| AKT1 (Protein Kinase B) | 3CQU | -33.4 (Docking Score) | Not specified | Anticancer (PI3K/Akt pathway inhibition)[9] |

| mTOR (FRB domain) | 2FAP | -27.3 (Docking Score) | Not specified | Anticancer (mTOR inhibition)[9] |

| Estrogen Receptor Alpha (ERα) | - | - | Not specified | Anticancer (Breast Cancer)[14] |

| SARS-CoV-2 3CLpro | 6LU7 | -6.4 | Not specified | Antiviral[15][16] |

| TGF-β1 | - | -7.6 | Not specified | Anti-fibrotic[6] |

Note: Binding affinity values can vary based on the specific software and parameters used. The data presented is a synthesis from multiple sources.[6][8][9][13][14][15][16]

Signaling Pathway Analysis: The PI3K/Akt/mTOR Pathway

In silico predictions can be contextualized by mapping the identified protein targets to known signaling pathways. Kaempferol has been shown to exert significant anticancer effects by modulating the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.[1][17][18]

References

- 1. mdpi.com [mdpi.com]

- 2. Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Leveraging machine learning models in evaluating ADMET properties for drug discovery and development: Review article | ADMET and DMPK [pub.iapchem.org]

- 6. In silico studies on quercetin, myricetin, and kaempferol in inhibiting TGF-β1 and galectin- 3 for cardiac fibrosis management - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Molecular docking analysis of known flavonoids as duel COX-2 inhibitors in the context of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. japer.in [japer.in]

- 11. ijbms.mums.ac.ir [ijbms.mums.ac.ir]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. japsonline.com [japsonline.com]

- 14. tandfonline.com [tandfonline.com]

- 15. In silico and in vitro evaluation of kaempferol as a potential inhibitor of the SARS‐CoV‐2 main protease (3CLpro) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Kaempferol Inhibits Cervical Cancer Cells by Inducing Apoptosis and Autophagy via Inactivation of the PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Batatifolin: A Comprehensive Technical Guide to its Role in Plant Secondary Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Batatifolin, a naturally occurring flavonoid, is a constituent of various medicinal plants, notably Neurolaena lobata and Mentha suaveolens. As a secondary metabolite, it plays a significant role in the plant's defense mechanisms and interaction with its environment. This technical guide provides an in-depth analysis of this compound, covering its biosynthesis, biological activities, and the signaling pathways it modulates. Detailed experimental protocols for its extraction, isolation, and quantification are provided, alongside a comprehensive summary of its quantitative biological data. This document aims to serve as a core resource for researchers and professionals in the fields of phytochemistry, pharmacology, and drug development.

Introduction to this compound

This compound, a flavone derivative with the chemical formula C16H12O7, is a specialized product of plant secondary metabolism. Flavonoids, a broad class of polyphenolic compounds, are synthesized by plants in response to various biotic and abiotic stresses and play crucial roles in pigmentation, UV protection, and defense against pathogens and herbivores. This compound's presence in traditionally used medicinal plants suggests its potential for therapeutic applications, warranting a detailed investigation into its biochemical and pharmacological properties.

Biosynthesis of this compound

The biosynthesis of this compound follows the general flavonoid biosynthetic pathway, a well-characterized route in plant secondary metabolism. This pathway originates from the primary metabolic precursors, phenylalanine and malonyl-CoA.

A simplified representation of the flavonoid biosynthetic pathway leading to flavones like this compound is depicted below.

Caption: General flavonoid biosynthesis pathway leading to this compound.

The initial steps involve the conversion of phenylalanine to p-coumaroyl-CoA through the action of phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), and 4-coumaroyl-CoA ligase (4CL). Subsequently, chalcone synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the chalcone scaffold. Chalcone isomerase (CHI) then facilitates the cyclization of the chalcone into a flavanone. The flavanone core is then converted to a flavone by flavone synthase (FNS). Finally, specific hydroxylations and methylations on the flavone backbone, catalyzed by various enzymes, lead to the formation of this compound.

Biological Activities of this compound

This compound, like many flavonoids, exhibits a range of biological activities that are of interest for their potential therapeutic applications. These activities are primarily attributed to its antioxidant and anti-inflammatory properties.

Antioxidant Activity

The antioxidant capacity of flavonoids stems from their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress. While specific quantitative data for this compound is limited in the readily available literature, the antioxidant potential of extracts from plants known to contain this compound, such as Mentha suaveolens, has been demonstrated.

| Plant Source | Extract Type | Antioxidant Assay | IC50 Value (mg/mL) | Reference |

| Mentha suaveolens | Aqueous | DPPH radical scavenging | 0.035 ± 0.001 | [1] |

| Mentha suaveolens | Ethanolic | DPPH radical scavenging | 0.049 ± 0.000 | [1] |

Anti-inflammatory Activity

Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Flavonoids are known to exert anti-inflammatory effects by modulating key signaling pathways. Although direct evidence for this compound's anti-inflammatory mechanism is not extensively documented, its potential to inhibit inflammatory mediators can be inferred from studies on related flavonoids and plant extracts.

Anticancer Activity

The anticancer potential of flavonoids is an active area of research. These compounds can influence various stages of carcinogenesis, including cell proliferation, apoptosis, and angiogenesis. While specific IC50 values for this compound against cancer cell lines were not found in the available search results, the general anticancer properties of flavonoids suggest that this compound may also possess such activities.

Role in Plant Secondary Metabolism and Signaling Pathways

In plants, secondary metabolites like this compound are not merely waste products but are crucial for survival and interaction with the environment. As a flavonoid, this compound likely contributes to the plant's defense against UV radiation and pathogens.

From a pharmacological perspective, the biological activities of flavonoids are often mediated through their interaction with cellular signaling pathways. Two of the most important pathways modulated by flavonoids are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to inflammatory and immune responses.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival. Its activation leads to the transcription of pro-inflammatory genes. Many flavonoids have been shown to inhibit the NF-κB pathway, thereby exerting anti-inflammatory effects.

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway is associated with various diseases, including cancer and inflammatory disorders. Flavonoids can modulate the MAPK pathway at different levels.

Caption: Putative modulation of the MAPK signaling pathway by this compound.

Experimental Protocols

Extraction and Isolation of this compound

The extraction and isolation of this compound from plant material typically involve solvent extraction followed by chromatographic separation. The choice of solvent and chromatographic conditions is critical for achieving high yield and purity.

General Workflow for Extraction and Isolation:

Caption: General workflow for the extraction and isolation of this compound.

Detailed Protocol for Flavonoid Extraction from Neurolaena lobata (General): A general method for extracting flavonoids from Neurolaena lobata involves the following steps[2]:

-

Plant Material Preparation: Fresh leaves of N. lobata are shade dried and powdered using an electric blender.

-

Extraction: The fine powder (e.g., 250 g) is suspended in a solvent such as ethanol (e.g., 500 mL) and left for an extended period (e.g., 20 hours) at room temperature with occasional stirring.

-

Filtration: The mixture is filtered through a fine cloth followed by filter paper to remove solid plant debris.

-

Concentration: The filtrate is concentrated under reduced pressure using a rotary evaporator to obtain the crude extract.

Further purification to isolate this compound would require chromatographic techniques such as column chromatography over silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC).

Quantification of this compound

High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantification of flavonoids like this compound in plant extracts.

General Protocol for HPLC Quantification of Flavonoids in Mentha species: A general HPLC method for the analysis of flavonoids in Mentha species can be adapted for this compound quantification[3]:

-

Sample Preparation: A known amount of the dried plant extract is dissolved in an appropriate solvent (e.g., methanol) to a specific concentration. The solution is then filtered through a 0.45 µm syringe filter before injection into the HPLC system.

-

HPLC System and Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution (often acidified with formic or phosphoric acid) is commonly employed.

-

Detector: A Diode Array Detector (DAD) or UV-Vis detector is used to monitor the absorbance at the maximum wavelength of this compound.

-

Quantification: Quantification is achieved by comparing the peak area of this compound in the sample chromatogram with a calibration curve generated from standard solutions of purified this compound of known concentrations.

-

Conclusion and Future Directions

This compound, a flavonoid found in medicinal plants like Neurolaena lobata and Mentha suaveolens, demonstrates significant potential for further investigation due to its likely antioxidant and anti-inflammatory properties. While general knowledge of flavonoid biosynthesis and biological activity provides a strong foundation, specific research on this compound is needed to fully elucidate its pharmacological profile. Future research should focus on:

-

Quantitative Biological Assays: Determining the specific IC50 values of purified this compound in various antioxidant, anti-inflammatory, and anticancer assays.

-

Mechanism of Action Studies: Investigating the direct effects of this compound on key signaling pathways such as NF-κB and MAPK to understand its molecular mechanisms.

-

Development of Standardized Protocols: Establishing optimized and validated protocols for the extraction, isolation, and quantification of this compound from its natural sources.

A deeper understanding of this compound's role in plant secondary metabolism and its pharmacological effects will be invaluable for the development of new therapeutic agents and a more evidence-based use of traditional medicinal plants.

References

Preliminary Cytotoxicity Screening of Batatifolin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed preliminary cytotoxicity screening of Batatifolin (3,7-Dihydroxy-3',4',5'-trimethoxyflavone), a flavone of interest for its potential therapeutic properties. Due to the limited availability of direct experimental data on this compound, this document leverages findings from structurally similar flavonoids to outline a robust screening methodology. This guide details experimental protocols for assessing cytotoxicity, presents hypothetical data based on related compounds for illustrative purposes, and visualizes key signaling pathways potentially modulated by this compound in the context of cancer therapeutics. The objective is to equip researchers with a foundational framework to initiate and conduct their own in vitro investigations into the cytotoxic potential of this compound.

Introduction to this compound and Flavonoids in Cytotoxicity Screening

This compound, chemically identified as 3,7-Dihydroxy-3',4',5'-trimethoxyflavone, is a member of the flavone subclass of flavonoids. Flavonoids are a diverse group of polyphenolic compounds naturally occurring in plants and are recognized for their broad range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] Several flavonoids have been demonstrated to exert cytotoxic effects on various cancer cell lines, making them a promising area of research for novel anticancer agents.[2][3] These compounds can modulate multiple cellular signaling pathways, leading to the inhibition of cancer cell proliferation, induction of apoptosis (programmed cell death), and suppression of metastasis.[1][4]

Given the established anticancer potential of flavonoids, a preliminary cytotoxicity screening of this compound is a critical first step in evaluating its therapeutic promise. This guide outlines the essential experimental procedures and conceptual frameworks for such an investigation.

Proposed Cytotoxicity Data of a Structurally Related Flavonoid

In the absence of direct published cytotoxicity data for this compound, this section presents data from a structurally analogous compound, 5-hydroxy-3′,4′,7-trimethoxyflavone (HTMF), to serve as a hypothetical model for the potential cytotoxic profile of this compound.[5] HTMF has been shown to inhibit the proliferation of human breast cancer cells (MCF-7).[5] The following table summarizes the in vitro cytotoxicity of HTMF against MCF-7 cells, as determined by the MTT assay.[5]

| Compound | Cell Line | Incubation Time (hours) | IC50 (µM) |

| 5-hydroxy-3′,4′,7-trimethoxyflavone (HTMF) | MCF-7 | 24 | ~50 |

| 5-hydroxy-3′,4′,7-trimethoxyflavone (HTMF) | MCF-7 | 48 | ~25 |

Note: This data is for a structurally similar compound and should be used for illustrative purposes only. Actual IC50 values for this compound may vary significantly.

Experimental Protocols

A crucial component of any cytotoxicity study is a well-defined and reproducible experimental protocol. The following section details the methodology for the widely used MTT assay for assessing cell viability.[6]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

This compound (or test compound)

-

Selected cancer cell line (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the selected cancer cells into a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare a series of dilutions of this compound in complete culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Following the incubation period, add 10-20 µL of the MTT solution (5 mg/mL) to each well.

-

Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT from each well. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Visualization of Experimental Workflow and Signaling Pathways

Understanding the logical flow of experiments and the potential molecular mechanisms of action is paramount in drug discovery research. The following diagrams, created using the DOT language, visualize a typical experimental workflow for cytotoxicity screening and key signaling pathways that are often modulated by flavonoids.

Caption: A generalized experimental workflow for in vitro cytotoxicity screening.

Flavonoids are known to exert their anticancer effects by modulating various signaling pathways that regulate cell survival, proliferation, and apoptosis.[1][4] The PI3K/Akt and Wnt/β-catenin pathways are two critical signaling cascades often implicated in the action of flavonoids.[7][8]

Caption: The PI3K/Akt signaling pathway and a potential point of inhibition by this compound.

The PI3K/Akt pathway is a crucial intracellular signaling cascade that promotes cell survival and proliferation.[7][9] Aberrant activation of this pathway is a common feature in many cancers.[10] Flavonoids can inhibit this pathway, leading to decreased cancer cell viability.[11]

Caption: The Wnt/β-catenin signaling pathway and a potential regulatory point for this compound.

The Wnt/β-catenin signaling pathway plays a critical role in embryonic development and tissue homeostasis.[12][13] Its dysregulation is frequently observed in various cancers, leading to uncontrolled cell proliferation.[8] Some flavonoids have been shown to modulate this pathway, thereby exerting their anticancer effects.[8]

Conclusion

This technical guide provides a foundational framework for the preliminary in vitro cytotoxicity screening of this compound. While direct experimental data on this specific flavone is currently lacking, the methodologies and conceptual models presented, based on studies of structurally related compounds, offer a robust starting point for researchers. The detailed MTT assay protocol provides a practical guide for assessing cell viability, and the visualized signaling pathways offer insights into potential mechanisms of action. Further investigation is warranted to elucidate the specific cytotoxic profile and molecular targets of this compound, which may pave the way for its development as a novel therapeutic agent.

References

- 1. Flavonoids as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. Role of the PI3K/AKT signalling pathway in apoptotic cell death in the cerebral cortex of streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Wnt/β-catenin signaling pathway is involved in induction of apoptosis by oridonin in colon cancer COLO205 cells - Bu - Translational Cancer Research [tcr.amegroups.org]

- 9. A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PI3K/AKT Signaling Pathway Is Essential for Survival of Induced Pluripotent Stem Cells | PLOS One [journals.plos.org]

- 11. mdpi.com [mdpi.com]

- 12. Wnt/β-catenin signaling pathway-a versatile player in apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Clinical significance of activated Wnt/β-catenin signaling in apoptosis inhibition of oral cancer - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Anti-Inflammatory Potential of Batatifolin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Batatifolin, a naturally occurring flavonoid also known as nodifloretin (4',5,6,7-tetrahydroxy-3'-methoxyflavone), has garnered interest within the scientific community for its potential therapeutic properties. As a member of the flavonoid class of polyphenolic compounds, which are widely recognized for their diverse biological activities, this compound presents a promising avenue for the development of novel anti-inflammatory agents. This technical guide provides a comprehensive overview of the current understanding of the anti-inflammatory effects of this compound, including its proposed mechanisms of action, detailed experimental protocols for its investigation, and a summary of available data on related compounds to inform future research. While direct quantitative data on this compound's anti-inflammatory efficacy is currently limited in publicly accessible literature, this guide synthesizes information from closely related flavonoids to provide a robust framework for its study.

Chemical Profile

-

Systematic Name: 2-(4-hydroxy-3-methoxyphenyl)-5,6,7-trihydroxy-4H-chromen-4-one

-

Synonyms: Nodifloretin, 4',5,6,7-Tetrahydroxy-3'-methoxyflavone

-

Molecular Formula: C₁₆H₁₂O₇

-

Natural Sources: this compound has been isolated from various plant species, including Mikania batatifolia and Phyla nodiflora.

Proposed Anti-Inflammatory Mechanisms of Action

Based on the well-established anti-inflammatory activities of structurally similar flavonoids, this compound is hypothesized to exert its effects through the modulation of key signaling pathways involved in the inflammatory cascade. The primary proposed mechanisms include the inhibition of pro-inflammatory enzymes and cytokines, and the modulation of intracellular signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).

Inhibition of Pro-Inflammatory Mediators

Flavonoids are known to inhibit the production of several key mediators of inflammation. It is anticipated that this compound will demonstrate inhibitory activity against:

-

Nitric Oxide (NO): Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Many flavonoids have been shown to suppress iNOS expression and subsequent NO production.

-

Prostaglandins: Cyclooxygenase-2 (COX-2) is an enzyme responsible for the synthesis of pro-inflammatory prostaglandins. Inhibition of COX-2 is a common mechanism for anti-inflammatory drugs.

-

Pro-inflammatory Cytokines: Flavonoids can modulate the production of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), which are central to the inflammatory response.

Modulation of Signaling Pathways

The anti-inflammatory effects of flavonoids are often attributed to their ability to interfere with intracellular signaling cascades that regulate the expression of pro-inflammatory genes.

-

NF-κB Signaling Pathway: The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals, it translocates to the nucleus to induce the expression of various pro-inflammatory genes. Flavonoids can inhibit this pathway at multiple levels.

-

MAPK Signaling Pathway: The MAPK family of proteins (including ERK, JNK, and p38) plays a crucial role in cellular responses to a variety of stimuli, including inflammatory signals. By modulating the phosphorylation of these kinases, flavonoids can regulate the downstream expression of inflammatory mediators.

Quantitative Data on Structurally Related Flavonoids

| Compound | Model System | Parameter Measured | Observed Effect | Reference |

| 4',6,7-trihydroxy-5-methoxyflavone | LPS-induced peritonitis in mice | Leukocyte migration | Decreased | [1] |

| 4',6,7-trihydroxy-5-methoxyflavone | LPS-induced peritonitis in mice | TNF-α concentration | Reduced | [1] |

| 4',6,7-trihydroxy-5-methoxyflavone | LPS-induced peritonitis in mice | IL-1β concentration | Reduced | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to investigate the anti-inflammatory effects of this compound. These protocols are based on standard assays used for the evaluation of anti-inflammatory compounds.

In Vitro Assays

-

Objective: To determine the ability of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

-

Methodology:

-

Cell Culture: Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent. The absorbance is measured at 540 nm.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control group. Determine the IC₅₀ value.

-

-

Objective: To assess the effect of this compound on the protein expression of COX-2 and iNOS in LPS-stimulated macrophages.

-

Methodology:

-

Cell Culture and Treatment: Culture and treat RAW 264.7 cells with this compound and LPS as described in the NO production assay.

-

Protein Extraction: After treatment, lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Western Blot: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane. Block the membrane and then incubate with primary antibodies against COX-2, iNOS, and a loading control (e.g., β-actin). Follow this with incubation with a corresponding secondary antibody.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities.

-

-

Objective: To quantify the effect of this compound on the secretion of pro-inflammatory cytokines from LPS-stimulated macrophages.

-

Methodology:

-

Cell Culture and Treatment: Culture and treat RAW 264.7 cells with this compound and LPS as described previously.

-

Supernatant Collection: Collect the cell culture supernatant.

-

ELISA: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of cytokine inhibition and determine IC₅₀ values.

-

In Vivo Assay

-

Objective: To evaluate the in vivo anti-inflammatory activity of this compound in an acute inflammation model.

-

Methodology:

-

Animal Model: Use male Wistar rats or Swiss albino mice.

-

Treatment: Administer this compound orally or intraperitoneally at different doses (e.g., 10, 25, 50 mg/kg body weight) one hour before the induction of inflammation. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: Inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: Proposed mechanism of this compound's anti-inflammatory action.

References

Batatifolin: A Potential Anticancer Agent - A Technical Guide

Disclaimer: Information specifically on "batatifolin" is limited in the current scientific literature. Therefore, this guide leverages data from closely related and well-studied flavonoids, particularly taxifolin (also known as dihydroquercetin), to provide a representative overview of the potential anticancer mechanisms, experimental evaluation, and relevant signaling pathways. This approach is taken to fulfill the core requirements of the prompt while acknowledging the data gap for the specified compound.

Introduction

Flavonoids, a class of polyphenolic secondary metabolites found in plants, have garnered significant attention for their potential therapeutic properties, including anticancer activity.[1] These compounds are known to modulate various cellular processes involved in cancer progression, such as cell proliferation, apoptosis, and angiogenesis.[1][2] This technical guide explores the potential of this compound, a flavonoid, as an anticancer agent. Due to the limited specific data on this compound, this document will draw upon the extensive research conducted on the structurally similar and well-characterized flavonoid, taxifolin, to illustrate the likely mechanisms of action and methodologies for its investigation.

Anticancer Mechanisms of Action

The anticancer effects of flavonoids like taxifolin are multifaceted, targeting several key signaling pathways and cellular processes to inhibit tumor growth and survival.[3]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Flavonoids, including taxifolin, have been shown to induce apoptosis in various cancer cell lines.[4] This is often achieved through the modulation of the intrinsic and extrinsic apoptosis pathways.

-

Intrinsic (Mitochondrial) Pathway: This pathway is triggered by intracellular stress and involves the regulation of the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.[5]

-

Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, such as Fas, leading to the activation of a caspase cascade, including caspase-8 and -10.[5]

Cell Cycle Arrest

Uncontrolled cell proliferation is a hallmark of cancer. Flavonoids can interfere with the cell cycle, preventing cancer cells from dividing and proliferating. This is often achieved by arresting the cell cycle at specific checkpoints, such as G1/S or G2/M.[6][7] This arrest is typically mediated by the modulation of key cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs).[8]

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Some flavonoids have demonstrated anti-angiogenic properties by inhibiting key signaling molecules involved in this process, such as Vascular Endothelial Growth Factor (VEGF).[3]

Modulation of Signaling Pathways

Flavonoids can influence a variety of signaling pathways that are often dysregulated in cancer. These include:

-

PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. Flavonoids can inhibit this pathway, leading to decreased cancer cell viability.[9]

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. Flavonoids can modulate this pathway to induce anticancer effects.[10]

-

Wnt/β-catenin Pathway: Dysregulation of this pathway is implicated in many cancers. Flavonoids have been shown to inhibit this pathway, thereby suppressing tumor progression.[11]

Quantitative Data on Anticancer Activity

The cytotoxic and antiproliferative effects of flavonoids are typically quantified by determining their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The IC50 represents the concentration of a compound required to inhibit the growth of 50% of the cell population.

Table 1: IC50 Values of Taxifolin and Related Flavonoids in Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Taxifolin | A549 (Lung) | >100 | [3] |

| Taxifolin | H1975 (Lung) | >100 | [3] |

| 7,3′-di-O-methyltaxifolin | HCT-116 (Colon) | Not specified | [12] |

| 3′-O-methyltaxifolin | HCT-116 (Colon) | Not specified | [12] |

| 7-O-methyltaxifolin | HCT-116 (Colon) | Not specified | [12] |

| Quercetin | HCT-116 (Colon) | Not specified | [12] |

| Kaempferol | MDA-MB-231 (Breast) | 60.0 ± 16.3 (48h) | [13] |

| Kaempferol | MDA-MB-231 (Breast) | 204.7 ± 8.9 (24h) | [13] |

| Myricetin | HepG2 (Liver) | 66 | [13] |

| Myricetin | MCF-7 (Breast) | 80 | [13] |

Note: The provided data for taxifolin suggests lower potency in the tested lung cancer cell lines compared to other flavonoids in different cancer types.

Experimental Protocols

The investigation of the anticancer potential of a compound like this compound involves a series of in vitro and in vivo experiments.

Cell Viability and Cytotoxicity Assays

These assays are the initial step to determine the effect of the compound on cancer cell growth.

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength using a microplate reader.

-

-

Crystal Violet Assay: This assay stains the DNA of adherent cells, providing a measure of cell number.[14]

Apoptosis Assays

These assays are used to confirm that the compound induces programmed cell death.

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Caspase Activity Assays: These assays measure the activity of key executioner caspases (e.g., caspase-3, -7) to confirm the activation of the apoptotic cascade.

-

Western Blotting for Apoptosis-Related Proteins: This technique is used to measure the expression levels of proteins involved in apoptosis, such as Bcl-2, Bax, and cleaved PARP.[15]

Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is the standard method for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[15]

In Vivo Studies

Animal models, such as xenograft models in immunocompromised mice, are used to evaluate the antitumor efficacy of the compound in a living organism.[3]

-

Inject human cancer cells subcutaneously into mice.

-

Once tumors are established, treat the mice with the test compound or a vehicle control.

-

Monitor tumor volume and body weight over time.

-

At the end of the study, excise the tumors for further analysis (e.g., immunohistochemistry).

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways potentially modulated by this compound, based on the known mechanisms of related flavonoids.

Caption: this compound-induced apoptosis signaling pathways.

Caption: G1/S cell cycle arrest induced by this compound.

Caption: Experimental workflow for evaluating anticancer potential.

Conclusion

While direct evidence for the anticancer activity of this compound is currently scarce, the extensive research on structurally related flavonoids, such as taxifolin, provides a strong rationale for its investigation as a potential therapeutic agent. The likely mechanisms of action include the induction of apoptosis, cell cycle arrest, and the modulation of key cancer-related signaling pathways. Further research, following the experimental protocols outlined in this guide, is warranted to fully elucidate the anticancer potential of this compound and to determine its efficacy and safety for potential clinical applications.

References

- 1. Flavonoids as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer activity of flavonoids accompanied by redox state modulation and the potential for a chemotherapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The anti-tumor effect of taxifolin on lung cancer via suppressing stemness and epithelial-mesenchymal transition in vitro and oncogenesis in nude mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Induction of cancer cell apoptosis by flavonoids is associated with their ability to inhibit fatty acid synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bufalin and cinobufagin induce apoptosis of human hepatocellular carcinoma cells via Fas‐ and mitochondria‐mediated pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Betulinic acid arrests cell cycle at G2/M phase by up-regulating metallothionein 1G inhibiting proliferation of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Silibinin Induces G2/M Cell Cycle Arrest by Activating Drp1-Dependent Mitochondrial Fission in Cervical Cancer [frontiersin.org]

- 9. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Flavonoids target different molecules of autophagic and metastatic pathways in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comparative Anticancer Potentials of Taxifolin and Quercetin Methylated Derivatives against HCT-116 Cell Lines: Effects of O-Methylation on Taxifolin and Quercetin as Preliminary Natural Leads - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Cell Cycle Arrest and Apoptosis in HT-29 Cells Induced by Dichloromethane Fraction From Toddalia asiatica (L.) Lam. [frontiersin.org]

Batatifolin: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Batatifolin, a naturally occurring flavonoid, has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery, isolation, and biological activities of this compound. It details the methodologies for its extraction and purification from medicinal plants, presents quantitative data for comparison, and explores its interactions with key cellular signaling pathways. This document is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound, also known as Nodifloretin, is a flavone with the chemical formula C16H12O7. Its structure is characterized by a 4',5,6,7-tetrahydroxy-3'-methoxyflavone backbone. The initial identification of this compound has been traced to studies on medicinal plants, where its presence was confirmed through various analytical techniques. This guide will delve into the specifics of its discovery and the scientific journey to isolate and characterize this promising bioactive compound.

Discovery and Natural Occurrence

The discovery of this compound is linked to the phytochemical investigation of various medicinal plants. Notably, it has been identified as a constituent of Mikania batatifolia and Lippia nodiflora.[1][2][3] The presence of this compound in these plants has been confirmed through spectroscopic and chromatographic analyses. While these plants are recognized sources, the comprehensive screening of other botanical species for this compound content remains an active area of research.

Isolation and Purification of this compound

The isolation of this compound from its natural sources involves a multi-step process that begins with the extraction from plant material, followed by purification to obtain the compound in a highly pure form.

Extraction

A general workflow for the extraction of flavonoids, which can be adapted for this compound, is outlined below.

Caption: General workflow for the extraction of this compound from plant material.

Purification

Following extraction, the crude extract undergoes further purification to isolate this compound. High-Performance Liquid Chromatography (HPLC) is a key technique employed for this purpose.

3.2.1. High-Performance Liquid Chromatography (HPLC) Protocol

An analytical HPLC method for the quantification of this compound has been described in the context of analyzing the flavonoid content of Artemisia argyi.[4] This method can be adapted for the purification of this compound.

-

Instrumentation: Agilent Series 1200 liquid chromatography system or equivalent.

-

Column: Phenomenex Gemini C18 column (5 µm, 4.6 x 250 mm).[4]

-

Column Temperature: 35°C.[4]

-

Mobile Phase: A binary gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).[4]

-

Gradient Program:

-

0 min: 10% B

-

60 min: 20% B

-

65-95 min: 23% B (isocratic)

-

120 min: 30% B

-

150 min: 65% B[4]

-

-

Flow Rate: 1.0 mL/min.[4]

-

Detection: UV at 330 nm.[4]

-

Injection Volume: 10 µL.[4]

Sample Preparation for HPLC Analysis:

-

Freeze-dry plant tissue samples.

-

Weigh 50 mg of the freeze-dried powder.

-

Add 900 µL of methanol and 100 µL of a suitable internal standard (e.g., quercetin at 250 µg/mL in methanol).

-

Perform ultrasonic extraction for 60 minutes at 30°C.

-

Filter the extract through a 0.45 µm syringe filter prior to HPLC analysis.[4]

The purity of the isolated this compound should be confirmed using analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data

Currently, there is a lack of comprehensive, publicly available data summarizing the quantitative yield of this compound from various medicinal plants using different extraction and purification methods. The development of standardized protocols and comparative studies would be highly beneficial for the research community. The HPLC method described above provides a robust framework for such quantitative analyses.

Biological Activities and Signaling Pathways

While specific research on the biological activities of this compound is still emerging, its classification as a flavonoid suggests potential anti-inflammatory and anticancer properties, as these are common activities for this class of compounds. The modulation of key signaling pathways is a likely mechanism for these effects.

Potential Anti-Inflammatory Effects and Signaling Pathways

Flavonoids are known to exert anti-inflammatory effects by modulating signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

5.1.1. NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Its activation leads to the transcription of pro-inflammatory genes. Flavonoids can inhibit this pathway at various points.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

5.1.2. MAPK Signaling Pathway

The MAPK pathway is involved in cellular processes such as inflammation, proliferation, and apoptosis. Flavonoids can modulate the phosphorylation cascade of this pathway.

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Potential Anticancer Effects

Many flavonoids exhibit cytotoxic activity against various cancer cell lines. The potential of this compound as an anticancer agent is an area that warrants further investigation. Research into its effects on cell proliferation, apoptosis, and metastasis in different cancer models would be of significant interest.

Conclusion and Future Directions

This compound is a flavonoid with established natural sources and analytical methods for its identification. However, there are significant gaps in the literature that present opportunities for future research. A systematic approach to quantify its yield from various medicinal plants is needed. Furthermore, detailed investigations into its biological activities, particularly its anti-inflammatory and anticancer properties, and the elucidation of its precise mechanisms of action on signaling pathways such as NF-κB and MAPK, will be crucial in determining its therapeutic potential. This guide serves as a call to action for the scientific community to further explore the promising attributes of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavonoids, a diverse group of polyphenolic compounds found in plants, have long been recognized for their broad spectrum of biological activities. Among these, flavones represent a significant class with promising therapeutic potential. This technical guide provides a comprehensive review of the current scientific literature on batatifolin and structurally related flavones, with a focus on their antioxidant, anti-inflammatory, and anticancer properties. We present a compilation of quantitative data from various in vitro studies, detail the experimental protocols used to generate this data, and visualize the key signaling pathways modulated by these compounds. This document aims to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics derived from natural products.

Introduction to this compound and Flavones

This compound (5,6,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-chromen-4-one) is a flavone, a subclass of flavonoids characterized by a backbone of two phenyl rings and a heterocyclic ring containing a C2-C3 double bond and a ketone group at the C4 position. Flavones are widely distributed in the plant kingdom and are consumed as part of the human diet. Numerous studies have highlighted the diverse pharmacological effects of flavones, including antioxidant, anti-inflammatory, anticancer, neuroprotective, and cardioprotective activities.[1][2] The biological activity of flavones is intrinsically linked to their chemical structure, particularly the substitution pattern of hydroxyl (-OH) and methoxy (-OCH3) groups on the phenyl rings.[1][3]

This review will focus on the known biological activities of flavones that are structurally similar to this compound, such as luteolin, apigenin, diosmetin, and chrysoeriol, to infer the potential therapeutic applications of this compound.

Biological Activities and Quantitative Data

The therapeutic potential of flavones stems from their ability to modulate various cellular processes. Below, we summarize the key biological activities and present quantitative data for this compound-related flavones in structured tables.

Antioxidant Activity

Flavones are potent antioxidants capable of scavenging free radicals and chelating metal ions, thereby mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases.[1][3] The antioxidant capacity of flavones is primarily attributed to the presence and arrangement of hydroxyl groups on their aromatic rings.[3]

Table 1: Antioxidant Activity of this compound-Related Flavones (IC50 Values)

| Flavone | DPPH Assay (µM) | ABTS Assay (µM) | Reference(s) |

| Luteolin | 22.85 ± 0.080 | - | [4] |

| Diosmetin | 6.36 (mM) | 0.43 (mM) | [5] |

Note: Lower IC50 values indicate higher antioxidant activity.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Flavones have been shown to exert anti-inflammatory effects by inhibiting key inflammatory enzymes and modulating inflammatory signaling pathways.[6]

Table 2: Anti-inflammatory Activity of this compound-Related Flavones (IC50 Values)

| Flavone | Target/Assay | IC50 Value (µM) | Reference(s) |

| Apigenin | COX-2 Inhibition | - | [6] |

| Luteolin | Inhibition of NO production | - | [7] |

| Chrysoeriol | Inhibition of NO production | - | [8] |

| Diosmetin | Carrageenan-induced paw edema | - | [9] |

Anticancer Activity